molecular formula C7H8N2OS B1609795 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde CAS No. 623564-62-5

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde

Cat. No.: B1609795
CAS No.: 623564-62-5
M. Wt: 168.22 g/mol
InChI Key: OKHWXBHLURLUPN-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with a thiazine ring

Preparation Methods

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the regio-controlled synthesis starting from commercially available pyrazoles. The process typically involves 3-4 steps, including the optimization of a protected hydroxyethyl group on the nitrogen atom of the pyrazole ring, followed by the construction of pyrazole-5-aldehydes in high yields. Subsequent deprotection and reduction steps generate the fused heterocyclic scaffold . Industrial production methods may involve similar steps but optimized for larger scale production.

Chemical Reactions Analysis

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHWXBHLURLUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=NN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474378
Record name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-62-5
Record name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

MnO2 (activated) (11.46 g) was added to the CHCl3 (135 mL) solution of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol (2.31 g) and refluxed for 1 h under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane—AcOEt (1/1). The titled compound was obtained as pale yellow crystals (1.78 g, 78%).
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
11.46 g
Type
catalyst
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Reactant of Route 2
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Reactant of Route 3
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Reactant of Route 4
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Reactant of Route 5
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Reactant of Route 6
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde

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